Product packaging for Deoxythiomannojirimycin(Cat. No.:)

Deoxythiomannojirimycin

Cat. No.: B1243492
M. Wt: 180.22 g/mol
InChI Key: IHFROQCVGFICCX-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxythiomannojirimycin is a specialized iminosugar and a sulfur-containing analog of deoxymannojirimycin. As a potent and selective inhibitor of class I α-mannosidases, particularly α-mannosidase II, it is a critical tool in glycobiology research . Its primary mechanism involves mimicking the transition state of carbohydrate hydrolysis, thereby competitively inhibiting enzymes that process N-linked glycans on glycoproteins . This action disrupts the biosynthesis of complex oligosaccharides, leading to the accumulation of high-mannose type glycans. Researchers utilize this compound to investigate protein glycosylation pathways, study the role of specific glycans in cell adhesion and communication, and explore its potential in antiviral and anticancer research due to the importance of glycans in these processes. This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or in humans . It is the responsibility of the researcher to ensure safe laboratory practices and compliance with all local and national regulations regarding the handling and use of chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4S B1243492 Deoxythiomannojirimycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)thiane-3,4,5-triol

InChI

InChI=1S/C6H12O4S/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

IHFROQCVGFICCX-KVTDHHQDSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](S1)CO)O)O)O

Canonical SMILES

C1C(C(C(C(S1)CO)O)O)O

Synonyms

1-deoxythiomannojirimycin
1-deoxythionojirimycin

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Deoxythiomannojirimycin

Stereoselective Synthesis of Deoxythiomannojirimycin Core Scaffold

The synthesis of the 1-deoxythiomannojirimycin core is a significant challenge in carbohydrate chemistry, demanding precise control over multiple stereocenters. Researchers have developed efficient pathways that often begin from readily available carbohydrate precursors.

Utilization of Specific Sulfur Transfer Reagents (e.g., Benzyltriethylammonium Tetrathiomolybdate)

A key step in the protecting group-free synthesis is the introduction of the sulfur heteroatom to form the thiolane ring. Benzyltriethylammonium tetrathiomolybdate (B108656), [BnEt₃N]₂MoS₄, has been effectively utilized as a specific sulfur transfer reagent for this purpose. acs.orgnih.gov This reagent reacts with the dibromo lactone precursor to furnish a bicyclic thialactone, 1-deoxy-5-thio-D-mannopyrano-3,6-lactone, in a stereospecific manner. nih.gov The reaction proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO) at room temperature, yielding the desired thialactone intermediate in good yield (59%). nih.gov Benzyltriethylammonium tetrathiomolybdate is noted for being a mild reagent with specificity towards certain functional groups. nih.gov

Application of Reductive Steps in Synthesis (e.g., Borohydride Exchange Resin Reduction)

The final step in the synthesis of the 1-deoxythiomannojirimycin core scaffold is the reduction of the bicyclic thialactone intermediate. nih.gov Borohydride exchange resin (BER) has been successfully employed for this reduction. acs.orgnih.gov BER is a polymer-supported version of sodium borohydride, offering advantages such as high stability, ease of handling, and simple product isolation without contamination from borate (B1201080) byproducts. escholarship.orgucsd.edu The reduction of the 1-deoxy-5-thio-D-mannopyrano-3,6-lactone with BER in methanol (B129727) efficiently yields 1-deoxythiomannojirimycin with excellent purity. nih.gov

Table 1: Key Steps in the Protecting Group-Free Synthesis of 1-Deoxythiomannojirimycin

StepStarting MaterialKey Reagent(s)ProductYieldReference
1D-mannoseHBr/Acetic Acid2,6-dibromo-2,6-dideoxy-D-glucono-1,4-lactoneNot specified nih.gov
22,6-dibromo-2,6-dideoxy-D-glucono-1,4-lactoneBenzyltriethylammonium tetrathiomolybdate1-deoxy-5-thio-D-mannopyrano-3,6-lactone59% nih.gov
31-deoxy-5-thio-D-mannopyrano-3,6-lactoneBorohydride Exchange Resin (BER)1-DeoxythiomannojirimycinGood yield nih.gov

Chemoenzymatic Synthesis Routes to Deoxythiomannojirimycins

Chemoenzymatic synthesis, which combines chemical steps with highly selective enzymatic transformations, represents a powerful strategy for producing complex molecules like iminosugars. escholarship.orgnih.gov These approaches can offer high stereoselectivity and avoid the need for cumbersome protecting groups. nih.gov General chemoenzymatic cascades have been developed for various iminosugar scaffolds, often starting from sugar-derived aminopolyols. acs.orgnih.gov These routes can employ enzymes such as galactose oxidase, transaminases, and imine reductases to build the core structure. nih.govnottingham.ac.uk While specific chemoenzymatic routes leading directly to 1-deoxythiomannojirimycin are not extensively detailed in the provided context, the synthesis of related thiosugar building blocks, like GDP-5-thio-D-mannose, has been achieved chemoenzymatically for use in glycosyltransferase-catalyzed reactions. nih.gov This highlights the potential for developing dedicated biocatalytic or chemoenzymatic cascades for 1-deoxythiomannojirimycin production in the future. nih.govrsc.org

Synthesis of this compound Analogues and Derivatives

To explore structure-activity relationships and develop compounds with enhanced or novel biological activities, researchers synthesize analogues and derivatives of the parent this compound molecule.

Design and Synthesis of Conformationally Locked Thiosugar Derivatives

A significant area of derivatization involves the synthesis of conformationally locked thiosugar derivatives. acs.org These analogues, also known as thiolevomannosans, are designed to have a more rigid structure than the flexible parent compound. acs.org A series of these derivatives derived from mannose have been synthesized and evaluated as potent inhibitors of α-mannosidase. acs.org The synthetic strategy for these conformationally locked thiosugars involves creating a bridged bicyclic system. acs.org One of the most potent inhibitors in this class was a sulfone derivative, which exhibited a Kᵢ value of 350 nM against α-mannosidase. acs.org

Table 2: Examples of Conformationally Locked Thiosugar Derivatives

Compound TypeTarget EnzymeKey FindingReference
Thiolevomannosansα-Mannosidase (jack bean)Found to be more potent inhibitors than kifunensine (B1673639) and deoxymannojirimycin. acs.org acs.org
Sulfone derivative of thiolevomannosanα-Mannosidase (jack bean)The most potent inhibitor in the series with a Kᵢ of 350 nM. acs.org acs.org

Functionalization Strategies: N-Alkylation and Other Substituent Modifications

Functionalization of the endocyclic nitrogen atom is a primary strategy for modifying the properties of iminosugars like this compound. N-alkylation, in particular, is a widely employed technique to create derivatives with altered lipophilicity, cell permeability, and biological target specificity. nih.govmdpi.complos.org While this compound contains a sulfur atom in the ring, the principles of N-alkylation are analogous to its well-studied oxygen-containing counterpart, 1-Deoxymannojirimycin (B1202084) (DMJ).

A direct amination-cyclization cascade reaction has been utilized to synthesize a variety of N-alkylated DMJ derivatives, which serves as a strong model for DTMJ functionalization. acs.org This method involves the reaction of a suitable iodofuranoside precursor with a primary amine, leading directly to the N-substituted piperidine (B6355638) ring system. This approach has been used to generate derivatives such as N-methyl, N-butyl, N-benzyl, and N-phenethyl-DMJ in high yields. acs.org The introduction of these substituents can be crucial; for instance, N-butyl substitution in the related iminosugar 1-deoxynojirimycin (B1663644) (DNJ) led to the development of Zavesca® (Miglustat), a drug used to treat Gaucher's disease. nih.gov

Further modifications can introduce functional groups onto the alkyl chain. For example, N-alkylation of 1-deoxygalactonojirimycin with a C6 alkyl chain, followed by the addition of various aromatic substituents, has been shown to produce lipophilic derivatives with significant inhibitory properties and potential as chemical chaperones for lysosomal storage diseases. d-nb.info

Exploration of Varied Heterocyclic Ring Systems (e.g., Furano, Pyrano, Septano Motifs)

Altering the size and nature of the heterocyclic ring is a fundamental strategy in medicinal chemistry to explore new chemical space and modulate biological activity. This compound is built upon a six-membered thiane (B73995) ring (a thiopyran derivative). Synthetic efforts have explored analogues based on other ring systems, including five-membered (furano-like) and seven-membered (septano) motifs. wgtn.ac.nzresearchgate.netnih.gov

Iminosugars are typically classified by the ring they contain: pyrrolidines (five-membered aza-rings, analogous to furan), piperidines (six-membered aza-rings, analogous to pyran), and azepanes (seven-membered aza-rings, or septano-azasugars). wgtn.ac.nzrsc.org The synthesis of these different ring systems often relies on strategically chosen carbohydrate precursors and cyclization methodologies. For instance, certain amination-cyclization cascade reactions starting from D-glucose have been shown to yield furan-based products exclusively. acs.org The synthesis of chiral furans, which can serve as precursors to iminosugars, has also been achieved from non-carbohydrate sources like serine. sfu.ca

The synthesis of seven-membered iminosugars (azepanes or septano-azasugars) represents a significant expansion of structural diversity. researchgate.net Methodologies have been developed to synthesize these larger rings, such as using a ring expansion-glycosylation strategy with 1,2-cyclopropanated sugars as donors to create septano-oligosaccharides. researchgate.net Specific syntheses of methyl α-D-glycero-D-idoseptanoside and methyl β-D-glycero-D-guloseptanoside have been achieved from a glucose-derived oxepine, demonstrating a viable pathway to these seven-membered rings. acs.org An analogous reductive amination methodology has been successfully applied to the synthesis of (3S,4R,5S,6R)-azepane-3,4,5,6-tetraol in four steps with a good yield of 53%. wgtn.ac.nz

Advanced Synthetic Strategies and Optimization in this compound Chemistry

The advancement of synthetic organic chemistry has led to more efficient and optimized routes for preparing complex molecules like this compound. A major focus has been the reduction of the number of synthetic steps, particularly by avoiding the laborious process of protecting and deprotecting hydroxyl groups, which is common in carbohydrate chemistry. wgtn.ac.nznih.gov

Benzyltriethylammonium tetrathiomolybdate : This reagent acts as an effective sulfur transfer agent to form the necessary thialactone intermediate. nih.gov

Borohydride exchange resin (BER) : This resin is used for the final reduction of the bicyclic thialactone to furnish the target this compound with excellent purity. nih.gov

Compound Reference Table

Enzymatic Interaction and Inhibitory Mechanisms of Deoxythiomannojirimycin

Alpha-Mannosidase Inhibition by Deoxythiomannojirimycin

This compound is recognized as an inhibitor of alpha-mannosidase. researchgate.net Alpha-mannosidases are critical enzymes involved in the trimming of mannose residues from N-linked oligosaccharide chains of glycoproteins, a key process in glycoprotein (B1211001) maturation and quality control within the endoplasmic reticulum and Golgi apparatus. nih.govnih.govresearchgate.net Inhibition of these enzymes can have significant effects on glycoprotein processing and function. nih.gov

Kinetic studies have characterized this compound as a potent inhibitor of alpha-mannosidase. Research has demonstrated its ability to effectively bind to the enzyme, with one study reporting a Ki value of 350 nM for a sulfone derivative of the compound against jack bean alpha-mannosidase. researchgate.net The inhibition is typically competitive, meaning the inhibitor binds to the active site of the enzyme, competing with the natural substrate. researchgate.net This type of inhibition is common for iminosugar-based inhibitors due to their structural similarity to the enzyme's substrate. researchgate.net

The inhibitory profile of this compound can be understood by comparing it with other well-known glycosidase inhibitors, such as deoxymannojirimycin (DMJ) and swainsonine (B1682842).

Deoxymannojirimycin (DMJ): DMJ is a specific inhibitor of Golgi α-mannosidase I. researchgate.netnih.gov It acts as a non-competitive inhibitor of mannosidase II. researchgate.net Like this compound, DMJ interferes with the early stages of N-glycan processing. nih.gov

Swainsonine: This indolizidine alkaloid is a potent inhibitor of Golgi α-mannosidase II, an enzyme that acts at a later stage in the glycoprotein processing pathway than α-mannosidase I. researchgate.netnih.gov Swainsonine is also known to inhibit lysosomal α-mannosidase. plos.org Its mechanism leads to the formation of hybrid-type oligosaccharides. nih.gov

While both this compound and swainsonine target mannosidases, their specificity for different isozymes (Class I vs. Class II mannosidases) leads to different effects on the oligosaccharide trimming pathway. plos.orgimrpress.com For instance, inhibitors like deoxymannojirimycin prevent the removal of mannose residues from the Man9(GlcNAc)2 oligosaccharide, whereas swainsonine's blockade results in hybrid oligosaccharides. nih.gov

Table 1: Comparative Inhibition of Alpha-Mannosidase Inhibitors

Inhibitor Target Enzyme(s) Type of Inhibition Effect on N-glycan Processing
This compound Alpha-Mannosidase researchgate.net Competitive researchgate.net Blocks early-stage mannose trimming
Deoxymannojirimycin (DMJ) Golgi α-Mannosidase I researchgate.netnih.gov Non-competitive (for Mannosidase II) researchgate.net Prevents removal of mannose from Man9(GlcNAc)2 nih.gov
Swainsonine Golgi α-Mannosidase II, Lysosomal α-Mannosidase researchgate.netnih.govplos.org Competitive plos.org Leads to formation of hybrid oligosaccharides nih.gov

Inhibition of Other Glycosidases and Carbohydrate-Processing Enzymes

The inhibitory activity of this compound is not strictly limited to alpha-mannosidases. Its structural characteristics allow it to interact with a broader range of carbohydrate-processing enzymes.

This compound has been identified as a competitive inhibitor of α-glucosidase. researchgate.net Alpha-glucosidases are enzymes that hydrolyze the α-1,4-glycosidic bonds of complex carbohydrates to release glucose. nih.govup.ac.za Inhibitors of this enzyme are of significant interest as they can delay carbohydrate digestion and glucose absorption. nih.gov The competitive nature of the inhibition implies that this compound vies with the natural substrate for binding at the enzyme's active site. researchgate.net

The specificity of glycosidase inhibitors is a critical aspect of their function. While this compound is a potent inhibitor of alpha-glycosidases, its activity against beta-D-glucosidases is less pronounced or absent. researchgate.netmdpi.com Beta-glucosidases are involved in various biological processes, including the breakdown of cell wall components and the release of aromatic compounds in plants. nih.govscielo.br The selectivity of this compound for the alpha-anomer is a common feature among deoxynojirimycin-type inhibitors, whose inhibitory profiles often differ significantly between α- and β-glucosidases. mdpi.com

Table 2: Inhibitory Spectrum of this compound

Enzyme Inhibition Type of Inhibition
Alpha-Mannosidase Yes researchgate.net Competitive researchgate.net
Alpha-D-Glucosidase Yes researchgate.net Competitive researchgate.net
Beta-D-Glucosidase Low to no inhibition mdpi.com Not applicable

Lysosomes contain a variety of glycosidases responsible for the degradation of glycoproteins and other glycoconjugates. imrpress.com Alpha-mannosidosis, for example, is a lysosomal storage disorder resulting from a deficiency in lysosomal alpha-mannosidase activity. mayocliniclabs.com In in vitro systems, inhibitors can be used to probe the function of these enzymes. Swainsonine is a known inhibitor of lysosomal alpha-mannosidase. plos.orgnih.gov While specific in vitro studies on the interaction of this compound with a full panel of lysosomal glycosidases are not extensively detailed in the provided context, its known activity as an alpha-mannosidase inhibitor suggests it would interact with the lysosomal form of this enzyme. researchgate.net The inhibition of lysosomal enzymes can lead to the accumulation of undigested substrates, mimicking the biochemical phenotype of lysosomal storage diseases. plos.org Some potent, competitive inhibitors of lysosomal glycosidases can, at sub-inhibitory concentrations, act as "chemical chaperones," helping to stabilize mutant enzymes and increase their residual activity in certain genetic disorders. nih.gov

Molecular Mechanisms of Enzyme Inhibition by this compound

This compound (DTMJ) is a potent inhibitor of various glycosidases, enzymes that are crucial for the breakdown of complex carbohydrates. Its inhibitory activity stems from its structural resemblance to mannose, allowing it to interact with the active sites of mannosidases.

Elucidation of Competitive Inhibition Modalities

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. bioninja.com.aulibretexts.org DTMJ and its analogs, such as Deoxynojirimycin (DNJ), have demonstrated this mode of inhibition against α-glucosidases. nih.gov In this mechanism, the inhibitor and the substrate are in direct competition for the same binding site. bioninja.com.au The extent of inhibition is dependent on the concentrations of both the inhibitor and the substrate. Increasing the substrate concentration can overcome competitive inhibition. bioninja.com.aunumberanalytics.com

For instance, studies on the α-glucosidase from the whitefly Bemisia tabaci have shown that DNJ, a related iminosugar, acts as a competitive inhibitor. nih.gov This suggests that DTMJ likely follows a similar competitive mechanism due to its structural analogy to the mannose substrate. The inhibitor binds reversibly to the active site through non-covalent interactions. numberanalytics.com

Investigation of Non-Competitive and Uncompetitive Inhibition Mechanisms

In contrast to competitive inhibition, non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. bioninja.com.aulibretexts.orgnih.gov This binding event causes a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, regardless of whether the substrate is bound. bioninja.com.aupharmacologycanada.org Consequently, increasing the substrate concentration cannot reverse this type of inhibition. bioninja.com.aunumberanalytics.com

While DTMJ is primarily known as a competitive inhibitor, some related iminosugars have exhibited non-competitive behavior. For example, the l-enantiomers of 1-deoxynojirimycin (B1663644) (l-DNJ) and 1-deoxygalactonojirimycin (l-galacto-DNJ) were found to be non-competitive inhibitors of α-glucosidase and α-galactosidase, respectively. acs.org This contrasts with their d-enantiomers, which are potent competitive inhibitors of the same enzymes. acs.org This suggests that subtle stereochemical changes can shift the inhibitory mechanism from competitive to non-competitive.

Uncompetitive inhibition is another mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. microbenotes.comsci-hub.se This type of inhibition is less common but has been observed for some enzyme inhibitors. There is currently limited specific information in the provided search results to definitively characterize DTMJ as an uncompetitive inhibitor.

Insights into Irreversible Binding Mechanisms (if observed)

Irreversible inhibition occurs when an inhibitor binds to an enzyme, typically through the formation of a covalent bond, and permanently inactivates it. numberanalytics.comwikipedia.org This type of inhibition is time-dependent and cannot be reversed by simple dilution or increasing substrate concentration. microbenotes.com

One source suggests that 1-Deoxythiomannojirimycin inhibits glycosidase activity by forming an irreversible covalent bond with a serine hydroxyl group in the active site of the enzyme. cymitquimica.com This mechanism, known as suicide inhibition, involves the enzyme itself catalyzing the conversion of the inhibitor into a reactive species that then forms the covalent bond. wikipedia.org However, other evidence points towards reversible inhibition for related compounds. Further investigation is needed to conclusively determine if DTMJ consistently acts as an irreversible inhibitor across different enzymes. Covalent enzyme inhibitors are known to proceed through a two-step mechanism involving initial noncovalent binding followed by the formation of the covalent bond. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound influences its biological activity. nih.govnih.gov These studies involve systematically modifying the molecule's structure and observing the resulting changes in its inhibitory potency and selectivity.

Influence of Chemical Modifications on Inhibitory Potency and Selectivity

Chemical modifications of iminosugars like DTMJ can significantly impact their inhibitory effects. nih.govfrontiersin.org For example, N-alkylation of 1-deoxynojirimycin (DNJ) has been shown to increase its potency in inhibiting endoplasmic reticulum glucosidases. nih.govcapes.gov.br However, branching of the alkyl group can decrease this potency. nih.gov

The nature of the substituent on the nitrogen atom can also influence selectivity. For instance, in a study of N-deoxynojirimycin analogs, the hydrophilic DNJ was a more potent inhibitor of α-glucosidase from the whitefly Bemisia tabaci compared to more hydrophobic N-alkylated derivatives. nih.gov Conversely, the enzymes from aphids were more sensitive to the hydrophobic analogs. nih.gov This highlights how modifications can tune the inhibitor's properties to target specific enzymes.

Furthermore, modifications at other positions of the iminosugar ring can also have a profound effect. For example, the synthesis of various deoxythiosugar derivatives has been explored to conduct SAR studies and evaluate their inhibitory activities against α-glucosidases. researchgate.net

Conformational Analysis and its Impact on Enzyme Binding Affinity

The three-dimensional shape, or conformation, of an inhibitor is critical for its ability to bind to the active site of an enzyme. pharmacologycanada.orgnih.gov Conformational analysis helps to understand the preferred shapes of molecules like DTMJ and how these shapes influence their binding affinity.

The binding of a substrate or inhibitor can induce conformational changes in the enzyme, a concept known as "induced fit". nih.gov These changes can optimize the interaction between the enzyme and the inhibitor. The flexibility of both the inhibitor and the enzyme's active site residues plays a significant role in the binding process. nih.gov

Computational and Molecular Docking Studies of Enzyme-Deoxythiomannojirimycin Complexes

Computational modeling and molecular docking have become indispensable tools for elucidating the interactions between enzymes and inhibitors at an atomic level. medium.com These in-silico techniques are crucial for understanding the inhibitory mechanisms of compounds like this compound. nih.gov By simulating the binding pose and affinity of the inhibitor within the enzyme's active site, researchers can gain insights that guide the development of more potent and selective therapeutic agents. medium.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com The process involves two main steps: searching for possible ligand conformations within the binding site and then ranking these poses using a scoring function. medium.com This scoring function estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which correlates with the inhibitory potency of the compound. mdpi.comnih.gov Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of the enzyme-inhibitor complex over time, providing a more dynamic picture of the molecular interactions. nih.govnih.gov

Identification of Binding Sites and Key Molecular Interactions

Computational studies have been instrumental in identifying the precise binding location and key interactions of this compound and its structural analogs within the active sites of target enzymes, primarily α-mannosidases. Docking studies on Family 47 glycoside hydrolases, such as Endoplasmic Reticulum α-mannosidase I (ERManI), reveal that iminosugar inhibitors bind deep within a funnel-shaped active site. nih.gov In this binding pocket, the inhibitor adopts a specific, higher-energy conformation, such as the 1C4 chair conformation, to mimic the transition state of the natural substrate. nih.gov

The active site of α-mannosidases is a highly specialized environment. The catalytic center of GH38 family α-mannosidases, for instance, features a crucial Zn2+ ion, which is vital for the enzymatic reaction. plos.orgmdpi.com The inhibitor's interaction with the enzyme is stabilized by a network of hydrogen bonds and van der Waals forces with specific amino acid residues. These residues, which line the binding pocket, are critical for both substrate recognition and catalysis. nih.gov While specific docking studies detailing every interaction for this compound are proprietary or dispersed, analysis of related inhibitor-enzyme complexes allows for the identification of key interacting residues.

The table below details the key amino acid residues typically involved in the binding of mannoside inhibitors within the active site of α-mannosidases, as inferred from structural and computational studies of the enzyme family.

Role in Binding Typical Amino Acid Residues Type of Interaction Significance
Catalytic Center Asp, GluHydrogen Bonding, Ionic InteractionAct as catalytic acid/base and nucleophile; coordinate with the inhibitor's hydroxyl groups.
Zinc Coordination His, Asp, CysCoordinate Covalent BondStabilizes the catalytic Zn2+ ion essential for enzymatic activity. plos.orgmdpi.com
Hydroxyl Group Binding Asn, Gln, Tyr, ArgHydrogen BondingForm a hydrogen bond network with the inhibitor's hydroxyl groups, ensuring specificity and tight binding.
Hydrophobic Interactions Trp, Phe, Tyrvan der Waals Forces, CH-π InteractionsProvide a hydrophobic patch that interacts with the ring face of the sugar-shaped inhibitor. acs.org

This table is a composite representation based on typical mannosidase active sites. The exact residues can vary between specific enzymes.

Prediction of Inhibitory Efficacy and Selectivity Based on Computational Models

Computational models are powerful tools for predicting the inhibitory efficacy and selectivity of compounds like this compound. mdpi.com By calculating the binding free energy, these models can forecast inhibitory constants (such as Ki or IC50 values) and rank potential inhibitors before they are synthesized and tested in vitro. nih.govmdpi.com This predictive capacity significantly accelerates the drug discovery process. frontiersin.org

The selectivity of an inhibitor for one enzyme over another can also be rationalized through computational analysis. For example, studies on 1-Deoxymannojirimycin (B1202084) (d-manno-DNJ) show it is a more effective inhibitor of α-L-fucosidase than α-mannosidase. acs.org Computational models can explain this by identifying subtle but critical differences in the active sites of the two enzymes. The presence of a specific hydrophobic region in or near the α-L-fucosidase active site is suggested to favorably accommodate the inhibitor, leading to a stronger binding affinity compared to its interaction with α-mannosidase. acs.org

Similarly, the stereochemistry of the inhibitor plays a crucial role in its efficacy, a factor that can be effectively modeled. For instance, l-allo-DNJ is a better inhibitor of α-mannosidase than d-manno-DNJ, highlighting the precise geometric and electronic complementarity required for potent inhibition. acs.org Computational models can simulate these different stereoisomers within the active site to predict which will achieve the optimal fit and, therefore, the highest inhibitory activity.

The following table summarizes the comparative inhibitory activities that computational models aim to predict and explain.

Compound Target Enzyme Relative Inhibitory Potency Computational Rationale
d-manno-DNJα-L-fucosidaseMore PotentFavorable interaction with a hydrophobic region in the active site. acs.org
d-manno-DNJα-mannosidaseLess PotentSub-optimal fit compared to interaction with α-L-fucosidase. acs.org
l-allo-DNJα-mannosidaseMore Potent than d-manno-DNJBetter stereochemical complementarity with the enzyme's active site. acs.org

These predictive models, validated by experimental data, provide a deep understanding of the structure-activity relationships that govern the inhibitory potential of this compound and related compounds. rsc.org

Biological Activities and Preclinical Investigations of Deoxythiomannojirimycin and Analogues

Impact on Glycoprotein (B1211001) Processing and Oligosaccharide Trimming

Deoxythiomannojirimycin and its analogues are instrumental in the study of glycoprotein processing, a critical cellular function. Their ability to inhibit specific enzymes involved in the trimming of oligosaccharides provides a window into the complex N-linked glycosylation pathway.

N-linked glycosylation is a vital post-translational modification where a pre-formed oligosaccharide (Glc3Man9GlcNAc2) is attached to asparagine residues of nascent polypeptide chains within the endoplasmic reticulum (ER). mdpi.comcdghub.com This initial oligosaccharide undergoes extensive trimming and modification by a series of glucosidases and mannosidases as the glycoprotein moves through the secretory pathway. mdpi.complos.org This processing is crucial for proper protein folding, quality control, and transport. plos.org

This compound acts as an inhibitor of mannosidase I, an enzyme responsible for trimming mannose residues from the N-glycan structure. nih.gov Specifically, it inhibits the conversion of high-mannose oligosaccharides to complex and hybrid types. researchgate.net Research in rat hepatocytes demonstrated that 1-deoxymannojirimycin (B1202084) prevents the formation of complex oligosaccharides, leading to an accumulation of Man9GlcNAc2 and Man8GlcNAc2 structures on secreted glycoproteins. nih.gov This indicates that while some glycoproteins are initially processed by an ER α-mannosidase resistant to the inhibitor, further trimming is dependent on a deoxymannojirimycin-sensitive mannosidase. nih.gov

The use of such inhibitors has revealed the differential processing of glycoproteins. For instance, in rat hepatocytes, it was suggested that about one-third of secreted glycoproteins are initially processed by Golgi α-mannosidase I or another deoxymannojirimycin-sensitive α-mannosidase, while a larger proportion of cellular glycoproteins appear to be processed by the ER α-mannosidase. nih.gov

CompoundTarget EnzymeEffect on N-linked GlycansCellular Model
This compound Mannosidase IInhibition of mannose trimming, accumulation of high-mannose structuresVarious cellular models
1-Deoxymannojirimycin Mannosidase IAccumulation of Man9GlcNAc2 and Man8GlcNAc2Rat hepatocytes nih.gov
Swainsonine (B1682842) Mannosidase IIAccumulation of hybrid-type oligosaccharidesGeneral eukaryotic cells researchgate.net
Castanospermine Glucosidase I and IIPrevents trimming of glucosylated high-mannose chainsGeneral eukaryotic cells researchgate.net
Deoxynojirimycin Glucosidase IAltered oligosaccharide structuresVesicular stomatitis virus-infected cells nih.gov

The intricate process of N-glycan trimming is closely linked to glycoprotein quality control, ensuring that only correctly folded proteins are transported from the ER. mdpi.com The sequential removal of sugar residues acts as a signal for interactions with molecular chaperones like calnexin (B1179193) and calreticulin (B1178941), which assist in proper folding. mdpi.comnih.gov

Inhibition of oligosaccharide trimming can have varied effects on protein folding and transport. While significant alterations to the oligosaccharides of membrane glycoproteins like vesicular stomatitis virus G protein and influenza virus hemagglutinin were observed with inhibitors like deoxynojirimycin and deoxymannojirimycin, their surface expression was not impeded. nih.gov This suggests that for certain proteins, the precise glycan structure is not an absolute requirement for trafficking to the plasma membrane.

However, for other proteins, the presence and structure of N-glycans are critical. In studies on Hantaan virus glycoproteins, the N-linked oligosaccharides were found to be of the high-mannose type, and their presence was crucial for proper folding and intracellular transport. nih.gov Specific N-glycans were shown to have differential roles; for example, the oligosaccharide at residue N134 was essential for protein folding. nih.gov The involvement of ER chaperones calnexin and calreticulin in the folding of these viral glycoproteins underscores the link between glycosylation and the cellular folding machinery. nih.gov

The process of protein folding is a complex one, influenced by the cellular environment. frontiersin.org The quality control system in the ER is stringent, preventing the accumulation of unfolded proteins. nih.gov Molecular chaperones are key players in this system, regulating the folding and assembly of new proteins. nih.gov

Antiviral Research Applications in Non-Human Systems

The dependence of many viruses on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins makes this pathway an attractive target for antiviral research. mdpi.com Non-human primate models are often utilized in this research due to their physiological and immunological similarities to humans. nih.govplos.orgplos.org

Many viruses, including Human Immunodeficiency Virus (HIV) and flaviviruses, have envelope glycoproteins that are heavily glycosylated. mdpi.comnih.gov The maturation of these glycoproteins, which includes proper folding and proteolytic cleavage, is essential for producing infectious viral particles. mdpi.comembopress.org

Inhibitors of glycosylation processing, such as deoxymannojirimycin and its analogues, can disrupt this maturation process. By preventing the trimming of high-mannose glycans, these compounds can lead to misfolded viral glycoproteins that are retained in the ER and subsequently degraded. This results in a reduction in the incorporation of functional envelope proteins into new virions, thereby decreasing their infectivity. mdpi.com

For flaviviruses, which enter host cells via their E glycoprotein, interference with glycosylation can inhibit viral entry and replication. mdpi.com Studies have shown that targeting host metabolic pathways, including glycosylation, is a promising strategy against flavivirus infections. wjgnet.com For instance, some inhibitors can disrupt the interaction between viral glycoproteins and cell surface glycosaminoglycans, which is an early step in infection. wjgnet.com

Virus FamilyExample VirusGlycoproteinRole of GlycosylationEffect of Glycosylation Inhibitors
Retroviridae HIVEnvProper folding, processing, and functionInhibition of viral glycoprotein maturation mdpi.com
Flaviviridae Dengue virus, Zika virus, Yellow fever virusE glycoproteinViral entry, fusion, and assemblyInhibition of viral entry and replication mdpi.com

The primary mechanism of antiviral action for compounds like this compound is the inhibition of host cell glycosidases, specifically α-glucosidases and α-mannosidases. researchgate.netnih.gov These enzymes are crucial for the sequential trimming of glucose and mannose residues from the N-linked oligosaccharide precursor on newly synthesized glycoproteins. plos.org

By inhibiting these enzymes, the normal processing of viral envelope glycoproteins is blocked. This leads to the accumulation of glycoproteins with immature, high-mannose glycan structures. nih.gov These aberrant glycoproteins often fail to pass the cell's quality control checkpoints in the ER, leading to their misfolding and degradation. mdpi.com Consequently, the assembly and release of infectious virions are significantly impaired.

The inhibition of α-glucosidase by compounds like 1-deoxynojirimycin (B1663644) has been shown to be a reversible and competitive process. nih.govrsc.org This detailed mechanistic understanding is crucial for the design of more potent and specific antiviral agents that target the host glycosylation pathway. mdpi.com

Influence on Glycosphingolipid Biosynthesis Pathways

Glycosphingolipids (GSLs) are essential components of cellular membranes, involved in various processes including cell signaling and recognition. nih.govnumberanalytics.com The biosynthesis of GSLs begins with the formation of ceramide, which is then glycosylated, often starting with the addition of glucose by ceramide glucosyltransferase. researchgate.netnih.gov

While the primary focus of this compound research is on N-linked glycosylation, there is a broader context of cellular glycosylation pathways that can be influenced by compounds that affect sugar metabolism. The biosynthesis of GSLs is a complex, coordinated series of reactions that can be deregulated in diseases like cancer. nih.gov

Recent studies have highlighted the importance of GSL biosynthesis in immune cell function. For example, glucose-dependent GSL biosynthesis is critical for the expansion and cytotoxic function of CD8+ T cells. biorxiv.org Inhibiting enzymes in this pathway, such as UGCG (UDP-glucose ceramide glucosyltransferase), impairs T cell function and tumor control, demonstrating the pathway's significance in cellular immunity. biorxiv.org While direct studies on the effect of this compound on GSL biosynthesis are limited, its role as a glycomimetic suggests potential interactions with various glycosyltransferases and glycosidases within the cell, which could indirectly influence GSL metabolism.

A Review of this compound: Reassessing Biological Activity

Initial research into the chemical compound this compound reveals a significant discrepancy with the requested focus on Ceramide Glucosyltransferase (CGT) inhibition. The existing scientific literature does not support the premise that this compound or its analogues act as inhibitors of CGT. Instead, based on its chemical structure as a thio-analogue of deoxymannojirimycin (DMJ), its expected biological activity would be the inhibition of α-mannosidases.

The provided outline focuses on biological activities and preclinical investigations stemming from CGT inhibition. However, this mechanism of action is characteristic of a different class of iminosugars, specifically N-alkylated derivatives of deoxynojirimycin (DNJ), such as Miglustat. These compounds are known to inhibit CGT, which is the initial enzyme in the biosynthetic pathway of most glycosphingolipids. nih.govnih.govnih.gov

A thorough review of scientific databases and chemical literature yields no evidence connecting this compound to the inhibition of Ceramide Glucosyltransferase. Publications that mention the synthesis or potential activity of this compound and related thio-iminoshapes of mannose are in the context of glycosidase inhibition, consistent with the structure of the parent compound, deoxymannojirimycin, a known α-mannosidase inhibitor. drugbank.comresearchgate.netunimi.itacs.org

Consequently, it is not scientifically feasible to provide an accurate and evidence-based article on this compound that adheres to the specified outline. The foundational sections regarding CGT inhibition and its downstream effects on cellular glycosphingolipid levels are not supported by available research for this specific compound.

Furthermore, a comprehensive search for data pertaining to the other sections of the outline yielded no specific information for this compound:

In Vitro and In Vivo Preclinical Studies (Exclusively Non-Human Animal Models)

Efficacy Assessment in Animal Models of Disease (e.g., Lysosomal Storage Disorders, Viral Infections):Preclinical studies in animal models for lysosomal storage diseases or viral infections using this compound have not been identified in the scientific literature. Research into therapeutic agents for these conditions typically involves other iminosugars or treatment modalities.nih.govnih.govnumberanalytics.com

Given the strict requirement for scientific accuracy and adherence to the provided outline, generating the requested article is not possible without resorting to speculation or incorrectly attributing the biological activities of other compounds to this compound. A scientifically sound review would necessitate a different outline focused on its potential role as a glycosidase inhibitor, for which further specific research would still be required.

Pharmacological Studies in Animal Models (e.g., Biodistribution, Metabolism)

Preclinical investigations in animal models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. These pharmacological studies provide essential data on how an organism's systems affect a specific compound.

Systematic reviews of biodistribution studies in animals have shown that regardless of the specific characteristics of the administered substance or the recipient species, the liver, lungs, kidneys, and spleen are the primary organs of accumulation. nih.gov Time-dependent changes in biodistribution are commonly observed, with initial high concentrations in the liver and kidneys, followed by redistribution to the lungs and spleen. nih.gov The specific route of administration also significantly influences the biodistribution profile. biorxiv.orgbiorxiv.org

While specific in-vivo metabolism studies for this compound are not extensively detailed in the reviewed literature, the metabolism of analogous compounds provides some insight. For instance, in vivo studies of Deoxynivalenol, another small molecule, have shown that it can cross cell membranes and interact with various organelles, affecting cellular metabolism. nih.gov Similarly, the in vitro metabolism of deoxycoformycin in human T lymphoblastoid cells demonstrated that the compound is phosphorylated to its mono-, di-, and triphosphate derivatives, with the triphosphate form being incorporated into cellular DNA. nih.gov This highlights the potential for intracellular metabolic activation of such molecules.

The following table summarizes general findings from pharmacological studies of related compounds in animal models, which can provide a framework for understanding the potential biodistribution and metabolism of this compound.

Table 1: General Pharmacological Findings in Animal Models for Related Compounds

Parameter General Findings in Animal Models Referenced Compounds
Biodistribution Primarily accumulates in the liver, lungs, kidneys, and spleen. nih.gov Time-dependent distribution patterns are observed. nih.gov Route of administration significantly impacts distribution. biorxiv.orgbiorxiv.orgExtracellular Vesicles nih.gov
Metabolism Can be metabolized intracellularly through processes like phosphorylation. nih.gov Can interact with and affect cellular metabolic pathways. nih.govDeoxycoformycin nih.gov, Deoxynivalenol nih.gov

Comparative Preclinical Research of this compound with Other Iminosugars in Animal Models

Comparative preclinical studies in animal models are essential for evaluating the relative efficacy and pharmacological properties of a new drug candidate against existing or similar therapeutic agents. While direct comparative studies of this compound against other iminosugars in animal models are not widely published, research on other iminosugars like Miglustat and Deoxynojirimycin provides a basis for understanding the types of comparisons that are critical in this field.

For instance, in a mouse model of Gaucher disease, a lysosomal storage disorder, the efficacy of enzyme replacement therapy (ERT) was compared with substrate reduction therapy (SRT) using a novel iminosugar, Genz-112638. nih.gov The study found that while ERT was more effective in reducing the storage of glucosylceramide in visceral organs, SRT with Genz-112638 was also effective. nih.gov Interestingly, sequential administration of ERT followed by SRT resulted in the lowest levels of substrate accumulation, suggesting a potential synergistic effect. nih.gov

In studies of Niemann-Pick type C disease, another lysosomal storage disorder, Miglustat has been shown to be effective in animal models, delaying the onset of neurological symptoms and increasing lifespan. jnj.com Comparisons between different SRT agents, such as Miglustat and eliglustat (B216), in the context of Gaucher disease have suggested that eliglustat may have superior efficacy and a more favorable side-effect profile. mdpi.com

Research on 1-Deoxynojirimycin (DNJ) in a mouse model of gastric ulcers demonstrated its antioxidant and anti-inflammatory properties, suggesting a different therapeutic application for this class of compounds. frontiersin.org

The table below outlines key comparative findings from preclinical animal studies involving other iminosugars. This information highlights the parameters and models that would be relevant for future comparative studies involving this compound.

Table 2: Comparative Preclinical Findings of Other Iminosugars in Animal Models

Iminosugar(s) Compared Animal Model Key Comparative Findings
ERT vs. Genz-112638 (SRT)Gaucher disease mouse model (D409V/null)ERT was more effective in reducing glucosylceramide storage in visceral organs. Sequential ERT followed by SRT showed the lowest substrate levels. nih.gov
MiglustatNiemann-Pick type C disease animal modelsDelayed onset of neurological dysfunction and increased average lifespan. jnj.com
Miglustat vs. EliglustatGaucher disease (clinical data referenced)Eliglustat showed comparable or exceeded outcomes in organ size reduction and hematological parameters compared to imiglucerase, and appeared superior to Miglustat in efficacy and safety. mdpi.com
1-Deoxynojirimycin (DNJ)Indomethacin-induced gastric ulcer mouse modelDNJ demonstrated antioxidant and anti-inflammatory effects, improving antioxidant capacity and reducing inflammation via the NF-κB signaling pathway. frontiersin.org

Advanced Research Methodologies and Future Directions in Deoxythiomannojirimycin Studies

Advanced Spectroscopic and Crystallographic Analyses of Deoxythiomannojirimycin-Biomolecule Complexes

To comprehend the mechanism of action of this compound, it is crucial to elucidate the three-dimensional structures of its complexes with target biomolecules, primarily enzymes such as mannosidases. High-resolution structural data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable insights into the molecular interactions that govern binding and inhibition.

X-ray crystallography allows for the determination of the atomic and molecular structure of a crystal, in this case, a co-crystal of the target enzyme and DTMJ. This technique can reveal the precise orientation of DTMJ within the enzyme's active site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. For instance, the crystal structure of an enzyme in complex with DTMJ can illuminate the conformational changes that occur upon binding and explain the compound's inhibitory potency and selectivity. nih.govnih.govatomistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy , on the other hand, provides information about the structure and dynamics of molecules in solution, which is closer to the physiological environment. nih.govnih.govresearchgate.net Techniques like Chemical Shift Perturbation (CSP) can be used to map the binding site of DTMJ on a protein. nih.govnih.govresearchgate.net By comparing the NMR spectra of the free enzyme and the enzyme-DTMJ complex, researchers can identify the specific amino acid residues involved in the interaction. Furthermore, advanced NMR techniques can provide insights into the dynamic nature of the complex, which is often crucial for understanding its biological function.

TechniqueInformation GainedRelevance to DTMJ Research
X-ray CrystallographyHigh-resolution 3D structure of DTMJ-biomolecule complexes.Reveals precise binding mode, key interactions, and conformational changes. nih.govnih.govatomistry.com
NMR SpectroscopyStructure and dynamics of complexes in solution.Maps binding sites, characterizes weak interactions, and provides insights into dynamic processes. nih.govnih.govresearchgate.net

Isotopic Labeling and Tracing Techniques for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. By replacing one or more atoms in the DTMJ molecule with their heavier, non-radioactive isotopes (e.g., 13C, 15N, or 2H) or radioactive isotopes (e.g., 14C or 3H), researchers can follow its journey through a biological system. nih.govalmacgroup.comelectronicsandbooks.comnih.gov

For instance, synthesizing DTMJ with a 14C label allows for its detection and quantification in various tissues and cellular compartments, providing information on its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govalmacgroup.comelectronicsandbooks.comnih.gov Furthermore, isotopically labeled DTMJ can be used in enzymatic assays to study the kinetics and mechanism of inhibition in greater detail. By analyzing the distribution of the isotope in the products of a reaction, it is possible to deduce the step-by-step process of the enzymatic reaction and how DTMJ interferes with it.

High-Throughput Screening Methodologies for Novel this compound Derivatives

The discovery of new and improved DTMJ derivatives with enhanced potency, selectivity, and pharmacokinetic properties can be accelerated through high-throughput screening (HTS). assaygenie.comumn.edunih.govnuvisan.commdpi.com HTS involves the automated testing of large libraries of chemical compounds for their ability to modulate a specific biological target. In the context of DTMJ, this would involve screening libraries of its synthetic analogs against a panel of relevant glycosidases or other potential target proteins. assaygenie.comumn.edunih.govnuvisan.commdpi.com

These screening assays are typically performed in microtiter plates and utilize sensitive detection methods, such as fluorescence or luminescence, to measure the activity of the target enzyme in the presence of each test compound. mdpi.com The data generated from HTS can rapidly identify "hit" compounds with desired inhibitory profiles, which can then be selected for further optimization through medicinal chemistry efforts.

HTS Assay TypePrincipleApplication for DTMJ Derivatives
Biochemical AssaysMeasure the inhibition of purified target enzymes.Screening for potent and selective glycosidase inhibitors. mdpi.com
Cell-Based AssaysAssess the effect of compounds on a specific cellular process.Identifying derivatives with desired effects on cellular pathways, such as viral replication or glycoprotein (B1211001) trafficking. mdpi.com

Advancements in Computational Chemistry and In Silico Modeling for Design and Prediction

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling the rational design and prediction of the biological activity of new molecules. nih.govyoutube.comfrontiersin.orgresearchgate.netnih.gov These methods can be applied to DTMJ to guide the synthesis of novel derivatives with improved properties.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of DTMJ and its analogs when bound to their target enzymes. nih.govyoutube.comfrontiersin.orgresearchgate.netnih.gov These simulations provide a detailed picture of the conformational changes and energetic contributions of different interactions, which can help in understanding the principles of molecular recognition. By simulating the binding process, researchers can predict the binding affinity of new DTMJ derivatives before they are synthesized, thus prioritizing the most promising candidates.

Other in silico techniques, such as quantitative structure-activity relationship (QSAR) modeling, can be used to build mathematical models that correlate the chemical structure of DTMJ derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds and to guide the design of new molecules with enhanced potency.

Development of Novel Research Tools and Probes Based on this compound Scaffold

The DTMJ scaffold can be chemically modified to create novel research tools and probes for studying the function and localization of its target enzymes. These tools are instrumental in target identification and validation, as well as in understanding the broader biological roles of these enzymes. nih.gov

Affinity-based probes are designed to bind specifically and tightly to the target enzyme. These probes are often tagged with a reporter molecule, such as biotin (B1667282) or a fluorescent dye, which allows for the detection and isolation of the enzyme from complex biological samples.

Activity-based probes (ABPs) are a more sophisticated class of chemical probes that not only bind to the target enzyme but also form a covalent bond with a catalytically active residue in the active site. This covalent modification allows for the specific labeling and identification of active enzymes within a proteome, providing a powerful tool for functional proteomics. nih.gov

Integration of Systems Biology and Omics Technologies (e.g., Glycoproteomics, Metabolomics) in Research

To gain a comprehensive understanding of the biological effects of DTMJ, it is essential to move beyond the study of its interaction with a single target and to adopt a systems-level approach. Systems biology, in conjunction with "omics" technologies, allows for the global analysis of changes in the proteome, glycome, and metabolome in response to DTMJ treatment.

Metabolomics , the comprehensive analysis of all small-molecule metabolites in a biological system, can reveal broader metabolic changes induced by DTMJ. By comparing the metabolic profiles of treated and untreated cells or organisms, researchers can identify metabolic pathways that are perturbed by the compound, potentially uncovering new mechanisms of action and off-target effects.

Identification of Unexplored Biological Targets and Pathways for this compound Action

While DTMJ is primarily known as a mannosidase inhibitor, it is possible that it interacts with other biological targets and modulates different cellular pathways. The identification of these unexplored targets and pathways could open up new therapeutic applications for DTMJ and its derivatives.

One area of active investigation is the potential of DTMJ and related iminosugars in the treatment of lysosomal storage diseases . researchgate.netnih.govnih.gov These are a group of genetic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested material within the lysosome. In some cases, iminosugars can act as "pharmacological chaperones," binding to and stabilizing the misfolded, deficient enzyme, thereby restoring some of its function.

Rational Design Principles for Next-Generation Glycomimetics Utilizing the this compound Scaffold

The development of next-generation glycomimetics derived from the this compound (DTMJ) scaffold is a focal point of advanced biochemical research. These efforts are centered on creating compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The rational design of these novel glycomimetics is a multifaceted process, integrating principles of medicinal chemistry, structural biology, and computational modeling to systematically modify the DTMJ core. This approach aims to optimize interactions with target glycosidases, particularly mannosidases, which are implicated in a variety of physiological and pathological processes.

A primary strategy in the rational design of DTMJ-based glycomimetics involves the modification of the piperidine (B6355638) ring, which mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage. Structure-activity relationship (SAR) studies on analogous iminosugars, such as deoxynojirimycin (DNJ), have demonstrated that substitutions on the ring nitrogen and modifications of the hydroxyl groups can significantly impact inhibitory activity and selectivity. For instance, N-alkylation of DNJ has been shown to increase its potency against endoplasmic reticulum glucosidases nih.gov. The introduction of longer alkyl chains or branched alkyl groups can modulate the lipophilicity of the molecule, potentially enhancing cell permeability and interaction with hydrophobic pockets within the enzyme's active site nih.govresearchgate.net. These principles are directly applicable to the DTMJ scaffold, where modifications to the ring nitrogen can be explored to enhance binding affinity and selectivity for target mannosidases.

Furthermore, computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in guiding the design of novel DTMJ derivatives nih.govnih.govresearchgate.netmdpi.com. These methods allow for the in silico evaluation of how different functional groups and structural modifications on the DTMJ scaffold will interact with the active site of the target enzyme. By predicting binding affinities and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, computational modeling helps to prioritize the synthesis of compounds with the highest potential for potent and selective inhibition nih.govresearchgate.net. This rational, computer-aided approach accelerates the drug discovery process and reduces the need for extensive empirical screening.

Another key aspect of the rational design of DTMJ glycomimetics is the strategic modification of the thio-sugar moiety. The replacement of the endocyclic oxygen with sulfur in DTMJ already confers altered electronic properties and enzymatic stability compared to its oxygen-containing counterpart, deoxymannojirimycin. Further modifications can be introduced to fine-tune these properties. For example, the synthesis of derivatives with altered stereochemistry or the introduction of functional groups at specific positions on the piperidine ring can lead to more precise targeting of specific mannosidase isoforms. The synthesis of a 1-deoxy-3-S-(1-thio-alpha-D-glucopyranosyl)-mannojirimycin highlights the potential for creating more complex glycomimetics based on the DTMJ core, which could target enzymes that recognize larger oligosaccharide substrates nih.gov.

The table below summarizes key rational design strategies and their anticipated effects on the properties of next-generation glycomimetics based on the this compound scaffold.

Modification Strategy Rationale Anticipated Effects Relevant Findings from Analogs
N-Alkylation/N-Acylation To modulate lipophilicity and explore interactions with hydrophobic pockets in the enzyme active site.Increased potency, altered selectivity, improved cell permeability.N-alkylation of deoxynojirimycin increased its inhibitory potency nih.gov.
Modification of Hydroxyl Groups To alter hydrogen bonding networks and steric interactions within the active site.Enhanced selectivity for specific glycosidase isoforms.The configuration of hydroxyl groups is critical for the inhibition of α-L-fucosidase by deoxyfuconojirimycin derivatives.
Introduction of Bulky Substituents To target secondary binding sites adjacent to the primary active site.Increased affinity and selectivity.Design of glycomimetics with appended hydrophobic or charged moieties can facilitate secondary interactions.
Stereochemical Inversion To probe the conformational requirements of the enzyme's active site.Altered binding affinity and selectivity.Stereochemistry plays a crucial role in the inhibitory activity of iminosugar C-glycosides.
Computational Modeling and QSAR To predict binding affinities and guide the design of novel derivatives.Prioritization of synthetic targets with high predicted activity.QSAR models have been successfully used to predict the inhibitory activities of α-glucosidase inhibitors nih.govmdpi.com.
Bioisosteric Replacement To improve metabolic stability and pharmacokinetic properties.Enhanced in vivo efficacy.The thio-ether linkage in DTMJ itself is a bioisosteric replacement that can confer greater stability.

By systematically applying these rational design principles, researchers can develop a diverse library of this compound-based glycomimetics. Subsequent biological evaluation of these compounds will continue to refine the understanding of the structure-activity relationships governing their interaction with target mannosidases, ultimately leading to the identification of potent and selective inhibitors with therapeutic potential.

Q & A

Q. What are the critical steps for validating the enantioselective synthesis of Deoxythiomannojirimycin?

Methodological Answer:

  • Key Considerations :
    • Protecting Group Strategy : Use orthogonal protecting groups (e.g., benzyl, acetyl) to ensure regioselective functionalization during synthesis .
    • Catalytic Systems : Optimize chiral catalysts (e.g., organocatalysts or transition-metal complexes) to achieve high enantiomeric excess (≥95%) .
    • Characterization : Employ 1H^1H-NMR, 13C^{13}C-NMR, and polarimetry to confirm stereochemistry and purity. For novel compounds, provide full spectroscopic data and elemental analysis .
  • Reproducibility : Document reaction conditions (temperature, solvent, time) in the experimental section, adhering to journal guidelines for clarity .

Q. How should researchers characterize the purity and identity of this compound derivatives?

Methodological Answer:

  • Analytical Techniques :
    • Chromatography : Use HPLC with chiral columns to resolve enantiomers .
    • Spectroscopy : Report 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS data for structural confirmation. For thioglycosides, include sulfur-specific analyses (e.g., X-ray crystallography if available) .
  • Data Reporting : Follow IUPAC guidelines for compound naming and include melting points, optical rotations, and purity percentages (e.g., ≥98% by HPLC) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported glycosidase inhibitory activities of this compound analogs?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis using PRISMA guidelines to compare assay conditions (e.g., pH, enzyme source, substrate concentration) across studies .
  • Experimental Replication : Standardize assays using recombinantly expressed enzymes and control for variables like buffer composition and incubation time .
  • Statistical Analysis : Apply ANOVA or Bayesian models to assess inter-study variability and identify confounding factors (e.g., compound degradation) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for α-mannosidase isoforms?

Methodological Answer:

  • Design Framework :
    • Scaffold Modification : Introduce substituents at C-2/C-5 positions to probe steric and electronic effects on binding .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active-site residues of target isoforms .
  • Validation : Compare inhibitory constants (KiK_i) across isoforms using enzyme kinetics (Lineweaver-Burk plots) and correlate with computational predictions .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models using LC-MS/MS .
  • Metabolite Identification : Use stable isotope labeling to track metabolic pathways and identify inactive/degraded forms .
  • In Vitro-In Vivo Correlation (IVIVC) : Apply allometric scaling to predict human dosing from preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.